

An In-depth Technical Guide to Centrosomal Protein 19 (CEP19): Localization and Expression

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 19 (CEP19), a 19 kDa protein encoded by the CEP19 gene, has emerged as a critical player in fundamental cellular processes, most notably in the biogenesis of primary cilia. Its dysfunction is linked to a range of human pathologies, including morbid obesity and spermatogenic failure, highlighting its importance in cellular signaling and development. This technical guide provides a comprehensive overview of CEP19's subcellular localization, expression across various tissues and disease states, and its molecular interactions. Detailed experimental protocols are provided to facilitate further research into this key centrosomal component.

CEP19 Protein Localization

CEP19 exhibits a highly specific and dynamic subcellular localization pattern, concentrating at microtubule-organizing centers. Its precise positioning is crucial for its function in ciliogenesis.

Subcellular Localization of CEP19:



Cellular Component	Description	Key Supporting Evidence
Mother Centriole	CEP19 preferentially localizes to the mother centriole, the older of the two centrioles.[1] This localization is essential for the initiation of ciliogenesis.	Immunofluorescence studies consistently show colocalization of CEP19 with markers of the mother centriole.[1]
Basal Body	Upon initiation of ciliogenesis, the mother centriole migrates to the cell surface and differentiates into a basal body, where CEP19 is also found.[2]	Co-localization with basal body markers in ciliated cells has been demonstrated through high-resolution microscopy.[2]
Spindle Poles	During mitosis, CEP19 has been observed at the spindle poles, suggesting a potential role in cell division.	Further investigation is required to fully elucidate its function at the spindle poles.

CEP19 Expression Profile

The expression of CEP19 varies across different human tissues and is altered in several disease states, including cancer.

Tissue-Specific Expression

Analysis of RNA-sequencing data reveals a broad, yet differential, expression pattern of CEP19 across human tissues.

Table 1: CEP19 RNA Expression in Normal Human Tissues



Tissue	Expression Level (Median FPKM)
Testis	High
Brain	Moderate
Lung	Moderate
Kidney	Moderate
Liver	Low
Heart	Low

Data sourced from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas. FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of gene expression.

Expression in Cancer

CEP19 expression is dysregulated in various cancers. The following table summarizes its median RNA expression in a selection of cancer types from The Cancer Genome Atlas (TCGA).

Table 2: CEP19 RNA Expression in Various Cancer Types (TCGA)

Cancer Type	Median FPKM
Breast invasive carcinoma (BRCA)	5.8
Lung adenocarcinoma (LUAD)	4.5
Colon adenocarcinoma (COAD)	3.2
Glioblastoma multiforme (GBM)	6.1
Ovarian serous cystadenocarcinoma (OV)	4.7
Prostate adenocarcinoma (PRAD)	2.9

FPKM values are representative and can vary between datasets. For detailed and up-to-date information, refer to the TCGA database.[3]



Immunohistochemical staining has shown weak to moderate cytoplasmic positivity for CEP19 in some malignant gliomas, as well as endometrial, ovarian, colorectal, and testicular cancers.

[3] Notably, astrocyte processes in malignant gliomas show distinct staining.[3]

Molecular Interactions and Signaling Pathways

CEP19 functions as a key scaffolding protein in the early stages of ciliogenesis, interacting with a core set of proteins to facilitate the docking of ciliary vesicles at the mother centriole.

The CEP19 Interactome

Key interaction partners of CEP19 have been identified through co-immunoprecipitation and mass spectrometry studies.

Table 3: Key Interaction Partners of CEP19

Interacting Protein	Function in Conjunction with CEP19
FOP (FGFR10P)	Forms a complex with CEP350 and is required for the recruitment of CEP19 to the centriole.[1] [4]
CEP350	Acts upstream of FOP and CEP19 in the recruitment hierarchy to the distal end of the mother centriole.[1][4]
RABL2B	A small GTPase that is recruited by CEP19 to the ciliary base to initiate intraflagellar transport (IFT).[5][6]

The Ciliogenesis Initiation Pathway

CEP19 is a central component of the signaling cascade that initiates the formation of the primary cilium. The process begins with the recruitment of the CEP350/FOP complex to the distal end of the mother centriole. This complex then recruits CEP19, which in turn captures the GTP-bound, active form of RABL2B.[5][6] The CEP19-RABL2B complex then promotes the docking of ciliary vesicles, a critical early step in axoneme extension.



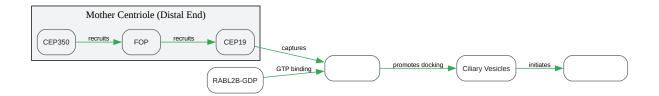


Figure 1. Signaling pathway for CEP19-mediated initiation of ciliogenesis.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study CEP19 localization and expression.

Immunofluorescence Staining for CEP19 Localization

This protocol describes the staining of CEP19 in cultured cells to visualize its subcellular localization.

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-CEP19 antibody (validated for immunofluorescence)
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining



· Mounting medium

Procedure:

- Grow cells on sterile glass coverslips in a petri dish.
- · Wash cells twice with PBS.
- Fix cells with 4% PFA for 15 minutes at room temperature.
- · Wash three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
- · Wash three times with PBS.
- Block non-specific binding with blocking buffer for 1 hour at room temperature.
- Incubate with primary anti-CEP19 antibody diluted in blocking buffer overnight at 4°C.
- · Wash three times with PBS.
- Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount coverslips onto glass slides using mounting medium.
- Visualize using a fluorescence microscope.



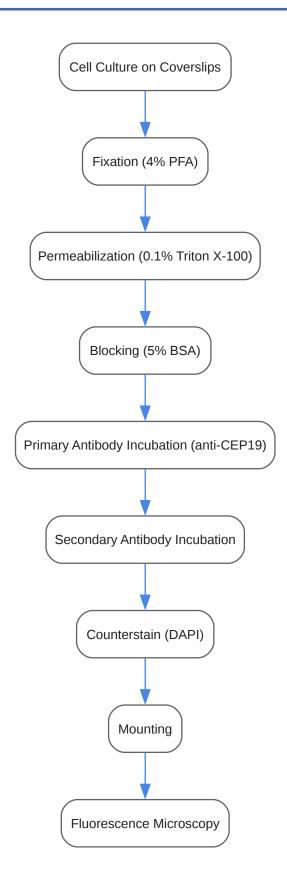


Figure 2. Experimental workflow for immunofluorescence staining.



Western Blotting for CEP19 Expression

This protocol details the detection of CEP19 protein levels in cell or tissue lysates.

Materials:

- RIPA buffer with protease inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-CEP19 antibody (validated for western blotting)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Lyse cells or tissues in RIPA buffer on ice.
- Clarify the lysate by centrifugation.
- Determine protein concentration using a BCA assay.
- Normalize protein concentrations and add Laemmli sample buffer.
- Boil samples at 95-100°C for 5 minutes.
- Separate proteins by SDS-PAGE.







- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CEP19 antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply chemiluminescent substrate and visualize the bands using an imaging system.



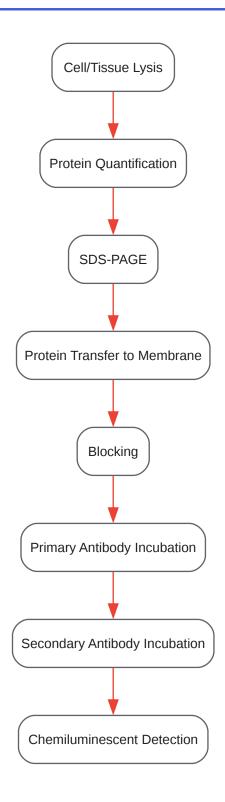


Figure 3. Experimental workflow for Western blotting.

Co-Immunoprecipitation (Co-IP) for CEP19 Interactions







This protocol is for isolating CEP19 and its interacting partners from cell lysates.

Materials:

- Non-denaturing lysis buffer (e.g., 1% NP-40 based) with protease inhibitors
- Anti-CEP19 antibody or control IgG
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer

Procedure:

- · Lyse cells in a non-denaturing lysis buffer.
- Pre-clear the lysate with control IgG and Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the anti-CEP19 antibody overnight at 4°C.
- Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluate by western blotting or mass spectrometry to identify interacting proteins.



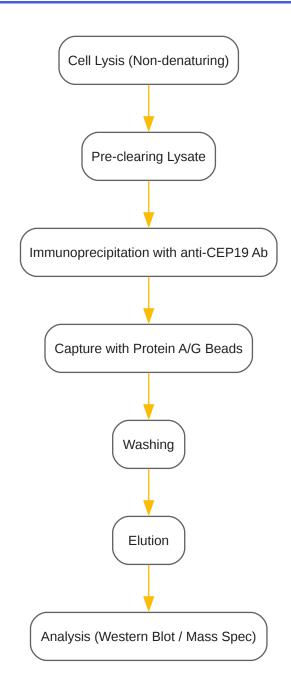


Figure 4. Experimental workflow for Co-Immunoprecipitation.

Conclusion

CEP19 is a key regulatory protein with a well-defined role in the initial steps of ciliogenesis. Its precise localization to the mother centriole and its interaction with FOP, CEP350, and RABL2B are essential for its function. The expression pattern of CEP19 across tissues and its dysregulation in disease states underscore its physiological importance. The experimental



protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of CEP19 in health and disease, with potential implications for the development of novel therapeutic strategies for ciliopathies and associated disorders.

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